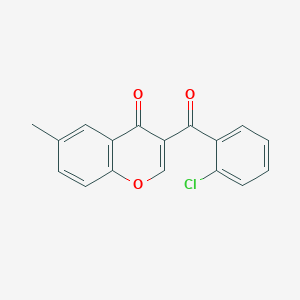
3-(2-chlorobenzoyl)-6-methyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of chromen-4-one derivatives, including 3-(2-chlorobenzoyl)-6-methyl-4H-chromen-4-one, often involves the Knoevenagel reaction, a classical method for constructing the chromen-4-one core. This process can be enhanced using microwave-assisted synthesis, offering advantages such as high yield, short reaction time, and low energy consumption (Qi et al., 2014). Multicomponent reactions under microwave irradiation have also been reported as efficient methods for synthesizing chromen-2-one derivatives, indicating the versatility and adaptability of synthesis strategies for these compounds (Zhou et al., 2013).
Molecular Structure Analysis
Chromen-4-one derivatives are characterized by their unique molecular structures, which have been elucidated using techniques such as X-ray crystallography. These studies reveal that such compounds often crystallize in monoclinic systems with specific space groups, and their structures feature significant interactions like π-stacking, which contributes to their stability and properties (Manolov et al., 2012). The molecular and supramolecular structures of chromen-4-one derivatives, established through X-ray diffraction, highlight the importance of these interactions in defining the compound's crystal packing and overall structural integrity (Padilla-Martínez et al., 2011).
Chemical Reactions and Properties
Chromen-4-one compounds participate in a variety of chemical reactions, reflecting their reactive nature and chemical versatility. For instance, their active methyl functionality can be employed in reactions with aromatic carboxaldehydes, diethyl oxalate, and phthalic anhydride to obtain diverse derivatives (Salem et al., 2012). Furthermore, these compounds can undergo photo-reorganization in the presence of UV light, leading to the formation of complex structures such as angular pentacyclic compounds, showcasing their potential for structural transformation under specific conditions (Dalai et al., 2017).
特性
IUPAC Name |
3-(2-chlorobenzoyl)-6-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO3/c1-10-6-7-15-12(8-10)17(20)13(9-21-15)16(19)11-4-2-3-5-14(11)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXWBOWAKYQTOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


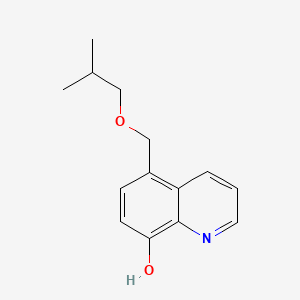
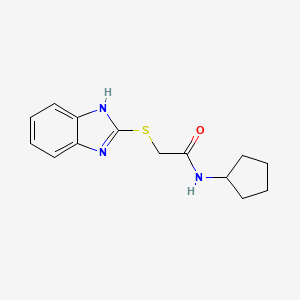
![1-methyl-8-[(4-methylpyridin-3-yl)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5679519.png)
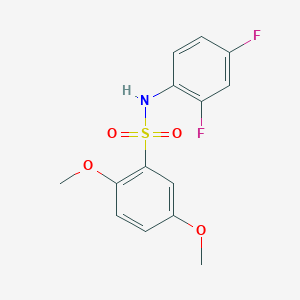
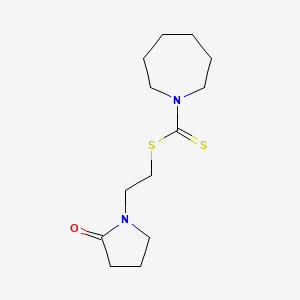
![2-isobutyl-8-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5679534.png)
![7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5679542.png)
![ethyl [(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5679551.png)
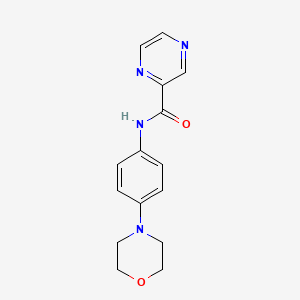
![4-{5-[3-(ethylthio)phenyl]-2-furoyl}morpholine](/img/structure/B5679569.png)
![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5679579.png)

![(3R*,4R*)-1-[(5-ethyl-2-thienyl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5679604.png)